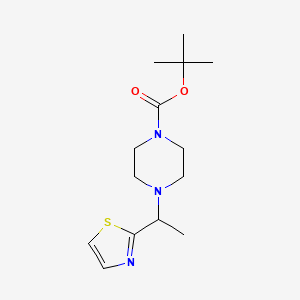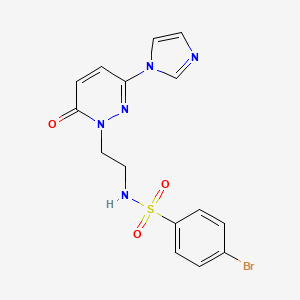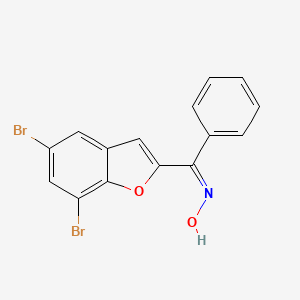![molecular formula C12H20Cl2N2S B2471106 N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride CAS No. 1955540-89-2](/img/structure/B2471106.png)
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride, also known as TPOXX or tecovirimat, is a small-molecule antiviral drug that was approved by the US FDA in 2018 for the treatment of smallpox. Smallpox is a highly contagious and often fatal viral disease that was eradicated globally in the late 1970s, but it is still considered a potential bioterrorism threat. TPOXX is the first drug to be approved specifically for the treatment of smallpox.
Applications De Recherche Scientifique
Natural Product Synthesis
Interest in this core surged after Massiot’s group reported cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine . These alkaloids share structural similarities with our compound, emphasizing its relevance in natural product synthesis.
Photochemical Transformations
Our compound aligns with current research trends in photochemistry. Investigating its photochemical behavior could lead to novel transformations and applications. Researchers like Mariana Crespo Monteiro are exploring biomass-derived compounds through photochemical reactions .
Synthetic Organic Chemistry
João Rafael Vale’s work focuses on photochemistry and photocatalysis, with a strong emphasis on synthetic organic chemistry. The 2-azabicyclo [3.2.1]octane scaffold provides an exciting platform for developing new synthetic methodologies .
Biomass Valorization
Filipa Siopa’s research involves biomass valorization. Our compound’s potential as a synthetic intermediate could contribute to sustainable processes and the utilization of renewable resources .
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-4-14-5-2-11(1)12(8-14)13-7-10-3-6-15-9-10;;/h3,6,9,11-13H,1-2,4-5,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOKGKCGFKBMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CSC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)





![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)
![6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2471043.png)
![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)
